molecular formula C24H20N4O2 B2354117 N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1021108-55-3

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2354117
M. Wt: 396.45
InChI Key: QGOSUMNXPUTPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H20N4O2 and its molecular weight is 396.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Computational Studies

  • Synthesis of Pyridazine Derivatives : Research by Jayarajan et al. (2019) focused on synthesizing compounds similar to the given chemical. They explored three-component reactions and analyzed their nonlinear optical (NLO) properties and molecular docking, hinting at potential anticancer activity.

Esterification and Coupling Agents

  • Use in Esterification : Won et al. (2007) described the use of similar compounds in esterification of carboxylic acids, highlighting their efficiency and selectivity as coupling agents.

Synthesis of Heterocyclic Compounds

  • Microwave Irradiation Synthesis : Ashok et al. (2006) utilized microwave irradiation to synthesize related pyridazine derivatives. Their work contributes to the understanding of pyridine derivatives' biological activities, including potential antitumor and antibacterial properties.

Amplification in Biochemical Studies

  • Amplifiers of Phleomycin : Brown & Cowden (1982) studied pyridinylpyrimidines, which are structurally similar, as amplifiers of phleomycin against Escherichia coli.

Biological Activity and Dyeing Applications

  • Biological Activity in Dyeing : Khalifa et al. (2015) synthesized heterocyclic compounds akin to the compound and evaluated their biological activities, including antioxidant and antitumor properties. They also explored their application in dyeing polyester fibers.

Cytotoxic Heterocyclic Compounds

  • Synthesis for Cytotoxicity Analysis : Mansour et al. (2020) synthesized novel pyridine and pyrimidine derivatives for evaluating their cytotoxic activity against specific cell lines.

properties

IUPAC Name

N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-23-11-10-22(20-12-14-25-15-13-20)27-28(23)17-16-26-24(30)21-8-6-19(7-9-21)18-4-2-1-3-5-18/h1-15H,16-17H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSUMNXPUTPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

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